molecular formula C7H10N2O5 B12897873 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole CAS No. 87149-76-6

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole

Cat. No.: B12897873
CAS No.: 87149-76-6
M. Wt: 202.16 g/mol
InChI Key: IZBCWXMBWRDFFD-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a heterocyclic compound characterized by the presence of a nitro group and a dimethoxyethyl substituent on an oxazole ring

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa16
Candida albicans14

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanisms include modulation of apoptotic pathways and caspase activation.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0
A549 (Lung Cancer)10.0

Industrial Applications

This compound has potential applications in the development of specialty chemicals and materials. Its unique structure allows for modification to create derivatives with specific properties suitable for use in dyes, pigments, or as intermediates in organic synthesis.

Case Study: Development of New Dyes
A recent study explored the use of this compound as a precursor for synthesizing novel azo dyes. The dyes exhibited vibrant colors and good stability under various environmental conditions, making them suitable for textile applications.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is unique due to its specific combination of a nitro group and a dimethoxyethyl substituent on an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a synthetic organic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₂O₅
  • Molecular Weight : Approximately 202.165 g/mol
  • Functional Groups : Nitro group (-NO₂) at the 4-position and a dimethoxyethyl substituent at the 3-position of the oxazole ring.

The presence of these functional groups contributes to the compound's chemical reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The activity is often linked to their ability to interact with specific molecular targets involved in cell growth and survival.
  • Antimicrobial Activity : Oxazole derivatives have shown promise against various bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that play crucial roles in cellular processes. For example, it could inhibit cyclooxygenases (COX), which are involved in inflammation pathways.
  • Interaction with Nucleic Acids : Similar compounds have been shown to bind to DNA or RNA, potentially disrupting replication or transcription processes.
  • Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, the compound may alter cellular responses related to growth and apoptosis.

Anticancer Activity

A study conducted by Vinaya K. et al. explored various oxadiazole derivatives for their anticancer properties. Notably, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity . Further modifications led to a derivative with significantly enhanced potency, demonstrating IC50 values as low as 1.143 µM against renal cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Original Derivative92.4Various (11 lines)
Modified Derivative1.143Renal Cancer

Antimicrobial Activity

Research has also indicated that oxazole derivatives can exhibit antimicrobial effects. For instance, Villemagne et al. synthesized new oxadiazole compounds that were effective against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . The observed activity was attributed to their ability to inhibit key metabolic pathways in the bacteria.

Summary of Findings

The biological activity of this compound suggests that it has significant therapeutic potential across various applications:

  • Cancer Treatment : Promising anticancer properties with ongoing research needed for optimization.
  • Infectious Disease Management : Potential as an antimicrobial agent against resistant strains.
  • Inflammation Control : Possible applications in treating inflammatory diseases.

Properties

CAS No.

87149-76-6

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole

InChI

InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3

InChI Key

IZBCWXMBWRDFFD-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=NOC=C1[N+](=O)[O-])OC

Origin of Product

United States

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